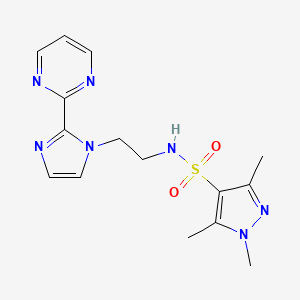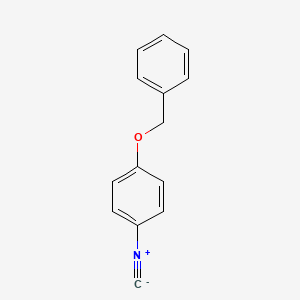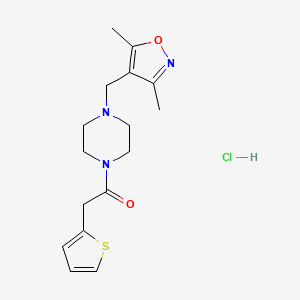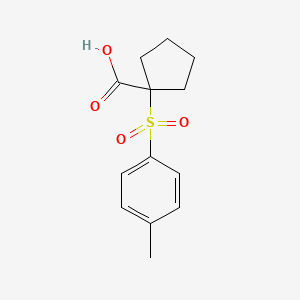![molecular formula C16H17ClN6O3S B2521455 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 2034611-06-6](/img/structure/B2521455.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide" is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class. These compounds are of significant interest due to their potential biological activities. The core structure of [1,2,4]triazolo[4,3-b]pyridazine is a fused heterocyclic system that has been the focus of various synthetic efforts to explore its chemical and pharmacological properties.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which are closely related to the compound , has been achieved through different methods. One approach involves the cyclocondensation of substituted hydrazinopyridazines with orthoesters or the oxidative cyclization of their hydrazone analogs using nitrobenzene as an oxidizing agent . This method provides a versatile route to a wide array of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives is characterized by a triazole ring fused to a pyridazine ring. This bicyclic system forms the core of the compound, to which various substituents can be attached, resulting in a diverse range of derivatives with different chemical and biological properties. The specific substituents in the compound of interest, such as the pyrrolidinyl group and the chloro-methoxybenzenesulfonamide moiety, would influence its molecular conformation and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of [1,2,4]triazolo[4,3-b]pyridazine derivatives can be modified by introducing different functional groups. The synthesis methods mentioned provide opportunities for further functionalization, such as the introduction of sulfonamide groups or halogen atoms, which can lead to compounds with varied reactivity and potential for further chemical transformations . The presence of a sulfonamide group in the compound of interest suggests it could participate in various chemical reactions, including those relevant to biological systems.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide" are not detailed in the provided papers, the properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives, in general, can be inferred. These compounds are likely to exhibit moderate to high stability due to the presence of the fused heterocyclic system. The substituents may affect properties such as solubility, melting point, and reactivity. The sulfonamide group, in particular, could enhance water solubility, which is often desirable for biological applications .
Scientific Research Applications
Anti-Asthmatic Activities
A series of novel compounds, including those related to the structural class of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide, have been synthesized and evaluated for their potential anti-asthmatic activities. These compounds have demonstrated the ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, indicating their potential value in the treatment of asthma and other respiratory diseases. The study highlights the significant anti-asthmatic activity of specific sulfonamide derivatives, especially those with certain substitutions at key positions of their molecular structure (Kuwahara et al., 1997).
Herbicidal Activity
Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, a category that encompasses N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide, has revealed excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These findings demonstrate the potential agricultural applications of these compounds in controlling weed growth without the need for high dosages, thereby minimizing environmental impact and reducing the risk of harm to non-target plant species (Moran, 2003).
Anti-HIV and Anticancer Activity
Further research into similar compounds has shown moderate to high anti-HIV activity and moderate anticancer activity. This suggests the potential of these compounds in therapeutic applications beyond their initial scope, offering new avenues for the treatment of both HIV and various forms of cancer. The study underscores the importance of continued investigation into the medicinal chemistry of these sulfonamide derivatives for their broader pharmacological benefits (Brzozowski, 1998).
Mechanism of Action
Target of Action
The primary targets of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide are anxiolytic or antiepileptic agents . These agents play a crucial role in managing anxiety disorders and epilepsy by reducing abnormal excitability in the brain.
Mode of Action
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide interacts with its targets by binding to specific receptors on the nerve cells in the brain. This binding alters the activity of these cells, reducing abnormal excitability and calming the nervous system .
Biochemical Pathways
It is known that the compound can inhibit the mesenchymal–epithelial transition factor (c-met) protein kinase , which plays a key role in cell growth, survival, and migration. It can also modulate the activity of GABA A, a neurotransmitter that inhibits the activity of nerve cells in the brain .
Result of Action
The molecular and cellular effects of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chloro-2-methoxybenzenesulfonamide’s action include a reduction in abnormal excitability in the brain, leading to a calming effect. This can help manage conditions like anxiety disorders and epilepsy .
Safety and Hazards
Future Directions
The future directions for research would depend on the specific biological activity of the compound. For example, if the compound has antimicrobial activity, future research could focus on optimizing its potency and selectivity, investigating its mechanism of action, and evaluating its efficacy in preclinical and clinical studies .
properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O3S/c1-26-13-3-2-11(17)8-14(13)27(24,25)21-12-6-7-22(9-12)16-5-4-15-19-18-10-23(15)20-16/h2-5,8,10,12,21H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILZEBWEKHORDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)





![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)


![8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2521388.png)


